Atovaquone is a substituted 2-hydroxynaphthoquinone [, , , ] classified as an antiprotozoal agent with broad-spectrum activity [, ]. In scientific research, it serves as a valuable tool for investigating mitochondrial function in various organisms and exploring its potential as an inhibitor in diverse biological systems.
Atovaquone is a substituted 2-hydroxynaphthoquinone [, , , ]. Molecular modeling studies reveal that mutations associated with atovaquone resistance cluster around its putative binding site on the cytochrome b protein []. Analysis of the vertebrate cytochrome bc1 complex, using atovaquone-resistant mutants, points to a specific cavity where variations in hydrophobicity and volume of amino acid side-chains dictate atovaquone-binding affinity [].
Atovaquone primarily acts by inhibiting the cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain [, , , ]. It competitively binds to the ubiquinol oxidation pocket of the bc1 complex, interacting with the Rieske iron-sulfur protein []. This binding disrupts electron transport, leading to the collapse of the mitochondrial membrane potential [, , ]. This disruption inhibits essential metabolic processes, ultimately impairing the growth and survival of target organisms or cells [, , ].
Atovaquone is a key component of Malarone, an antimalarial drug []. It exhibits high activity against asexual erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria []. Research focuses on understanding its mechanism of action, exploring its efficacy in different treatment regimens, and monitoring the emergence of resistance [, , , , ].
Atovaquone is used for the prophylaxis and treatment of Pneumocystis jirovecii pneumonia (PCP), particularly in patients intolerant to trimethoprim/sulfamethoxazole [, , , , ]. Research investigates its effectiveness in different patient populations, its impact on P. jirovecii cytochrome b mutations, and optimal dosage regimens [, , , ].
Atovaquone exhibits in vitro and in vivo activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis [, , ]. Research focuses on optimizing its delivery for enhanced efficacy, as seen with atovaquone nanosuspensions for intravenous treatment of toxoplasmic encephalitis [, ].
Atovaquone demonstrates antifungal activity against Aspergillus and Fusarium species, the causative agents of fungal keratitis []. It disrupts metal homeostasis and mitochondrial function in these fungi, making it a potential candidate for novel antifungal therapies [].
Atovaquone exhibits potential as an anticancer agent [, , , ]. It has been shown to inhibit STAT3 signaling in myeloma cells [] and suppress the growth of breast tumors by inhibiting HER2/β-catenin signaling []. It also shows promise in sensitizing renal cell carcinoma to chemotherapy and immunotherapy by targeting mitochondria [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9